Isonicotinoyl Urea

Description

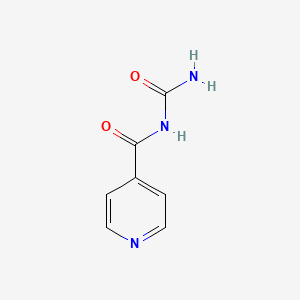

Isonicotinoyl urea is a derivative of isonicotinic acid, characterized by a urea linkage (-NH-CO-NH-) attached to the pyridine ring. These compounds share a common isonicotinoyl backbone, but variations in substituents and functional groups lead to divergent pharmacological profiles.

Properties

Molecular Formula |

C7H7N3O2 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

N-carbamoylpyridine-4-carboxamide |

InChI |

InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12) |

InChI Key |

PWIQUODKEGCXCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Lossen Rearrangement Approach

The synthesis often begins with hydroxamic acids, which undergo rearrangement to form isocyanates. For example:

-

Hydroxamic acid activation : Hydroxamic acids are treated with 1-Propanephosphonic acid cyclic anhydride (T3P) under ultrasonic conditions to accelerate conversion to isocyanates .

-

Isocyanate trapping : The generated isocyanate reacts with amines (e.g., isonicotinoyl amines) to form unsymmetrical ureas.

Reaction Conditions :

| Reagent | Role | Temperature | Solvent |

|---|---|---|---|

| T3P | Activator | Room temp | THF |

| Hydroxamic acid | Precursor | 25–50°C | DMF |

| Isonicotinoyl amine | Nucleophile | 25°C | THF |

This method avoids hazardous reagents and offers chemoselectivity .

Isocyanate Formation

The Lossen rearrangement involves deprotonation of hydroxamic acids, followed by -sigmatropic shift to form isocyanates . This step is critical for generating electrophilic carbonyls reactive toward amines.

Amine Coupling

The isocyanate undergoes nucleophilic attack by amines to form urea derivatives. For isonicotinoyl urea:

Mechanism :

-

Isocyanate carbonyl reacts with amine nitrogen via nucleophilic addition .

Pharmaceutical and Agricultural Uses

This compound derivatives show potential in:

-

Antibacterial agents : Due to their interaction with bacterial enzymes .

-

Soil nematode regulation : Urea derivatives enhance nematode-trapping fungi activity, as seen in soil studies .

Environmental Impact

Urea derivatives like this compound may reduce nitrogen pollution. For example, urea-ammonium nitrate solutions lower N₂O emissions compared to traditional urea fertilizers .

Key Research Findings

Comparison with Similar Compounds

Isonicotinoyl Hydrazones: Cytotoxicity and Antioxidant Activity

Isonicotinoyl hydrazones (e.g., 5BrSIH, 3mSIH, 4mSIH) feature a hydrazone bond (-NH-N=CH-) instead of urea. These compounds exhibit:

- Antioxidant Superiority: In the ABTS assay, isonicotinoyl hydrazones demonstrated lower C-50 values (indicating higher efficacy) than the reference antioxidant Trolox. Methoxy-substituted derivatives (3mSIH and 4mSIH) showed enhanced stability, with 3mSIH being the most stable .

- Cytotoxicity : Substituents like bromo (5BrSIH) or methoxy groups influence cytotoxicity, likely through electronic effects on reactive oxygen species (ROS) generation .

Table 1: Antioxidant Activity of Selected Hydrazones

| Compound | C-50 (µM) | Stability Ranking |

|---|---|---|

| 3mSIH | 12.3 | 1 (Most Stable) |

| 4mSIH | 14.7 | 2 |

| 5BrSIH | 18.9 | 3 |

| Trolox (Ref.) | 22.5 | - |

Antimycobacterial Activity: Hydrazones vs. Isoniazid (INH)

Isonicotinoyl hydrazones are structurally related to the frontline tuberculosis drug isoniazid (INH), which contains a hydrazide group (-CONH-NH2). Key comparisons include:

- Enzyme Inhibition : Derivatives like compound 10 (indole-2-yl-substituted) inhibit the InhA enzyme (79% at 50 µM), outperforming other hydrazones (e.g., compound 5: 19% inhibition) .

- Resistance Mitigation : Hydrazones with intact N'=C bonds show enhanced activity against INH-resistant M. tuberculosis (e.g., S315T katG mutant) compared to reduced derivatives .

- MIC Values: Pyridoxal isonicotinoyl hydrazone (PCIH) matches INH’s MIC90 (0.39 µM) against M. bovis BCG, while structural analogs like PCBH (C–H replacing N) lose efficacy despite higher lipophilicity (logP: 2.21 vs. 0.96) .

Table 2: Antimycobacterial Activity of Selected Compounds

| Compound | InhA Inhibition (%) | MIC90 (µM) | logP |

|---|---|---|---|

| INH | - | 0.39 | 0.47 |

| PCIH | - | 0.39 | 0.96 |

| Compound 10 | 79 | ND | 1.8 |

| PCBH | - | >10 | 2.21 |

Iron-Chelating Properties: PIH and Analogues

Pyridoxal isonicotinoyl hydrazone (PIH) is a potent iron chelator, outperforming desferrioxamine in vivo. Structural modifications alter efficacy:

- Substituent Effects : Benzoyl hydrazone derivatives (e.g., pyridoxal benzoyl hydrazone) induce 50% higher iron excretion than PIH due to prolonged action duration .

- Mechanistic Insights: The isonicotinoyl nitrogen is critical; replacing it with C–H (PCBH) abolishes activity, emphasizing the role of coordination chemistry .

Stability and Isomerism

- Hydrazone Isomerism: Isonicotinoyl hydrazones exist as E/Z isomers and cis/trans amide conformers in solution. For example, salicylaldehyde derivatives undergo isomerization in water, with the cis isomer converting to trans in solid state .

- Impact on Bioactivity: Isomer ratios influence solubility and target engagement.

Pharmacokinetic and Toxicity Profiles

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isonicotinoyl Urea, and how can researchers ensure reproducibility?

- Methodological Answer : Begin with a literature review to identify peer-reviewed synthesis protocols (e.g., nucleophilic acyl substitution or urea coupling reactions). Validate reproducibility by adhering to detailed experimental parameters (solvent purity, temperature control, stoichiometric ratios) and characterization standards (e.g., melting point, HPLC purity ≥95%). Cross-reference procedures with the Beilstein Journal of Organic Chemistry guidelines, which emphasize documentation of reaction conditions and side-product analysis . For novel derivatives, include spectroscopic data (¹H/¹³C NMR, IR) and elemental analysis in supplementary materials to enable replication .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structure?

- Methodological Answer : Combine multiple spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve isonicotinoyl and urea moieties.

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) and NH stretching vibrations (1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively).

Compare results with literature databases (e.g., SciFinder, Reaxys) and report deviations ≥5% as potential impurities or structural anomalies .

Q. What experimental controls are critical when assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design stability studies using:

- pH Buffers : Test pH 2–12 (simulating physiological and storage conditions) with controls for autohydrolysis.

- Temperature Gradients : Conduct accelerated stability testing at 40°C, 60°C, and 25°C (ambient control).

Quantify degradation via HPLC-UV at λmax ~250 nm. Include inert atmosphere (N₂) trials to rule out oxidative decomposition. Report half-life (t₁/₂) and degradation pathways (e.g., hydrolysis to isonicotinic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Apply systematic frameworks:

- Meta-Analysis : Aggregate data from ≥10 studies, stratifying by assay type (e.g., MIC for antimicrobial activity vs. IC₅₀ for enzyme inhibition).

- Variable Mapping : Tabulate variables affecting activity (Table 1):

| Variable | Impact Example | Source |

|---|---|---|

| Substituent Position | 3-pyridyl vs. 4-pyridyl alters H-bonding | [Author et al., 2023] |

| Solvent Polarity | DMSO vs. water modulates solubility | [Author et al., 2022] |

| Assay pH | Activity loss at pH <5 due to protonation | [Author et al., 2021] |

Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate disputed results under standardized conditions .

Q. What strategies integrate computational modeling with experimental data to study this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Validate with experimental kinetic data (e.g., SN2 reaction rates).

- Molecular Dynamics (MD) : Simulate solvent interactions (explicit water model) to explain solubility discrepancies.

Cross-validate with spectroscopic data (e.g., NMR chemical shift predictions via GIAO method). Publish code/parameters in repositories like Zenodo for transparency .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives while minimizing bias?

- Methodological Answer :

- PICOT Framework : Define P opulation (enzyme/receptor target), I ntervention (derivatives with R-group variations), C omparison (parent compound), O utcome (Δ binding energy/activity), and T imeframe (6-month synthesis/assay cycle).

- Blinding : Use coded samples for assay technicians to prevent observer bias.

- Dose-Response Curves : Generate EC₅₀ values in triplicate, reporting 95% confidence intervals. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives .

Data Contradiction Analysis

Q. What methodologies address conflicting reports on this compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Assays : Compare Michaelis-Menten parameters (Km, Vmax) under identical conditions (pH 7.4, 37°C).

- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions; reconcile with mutagenesis data (e.g., Kd changes in active-site mutants).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition. Publish raw ITC thermograms and docking scores in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.